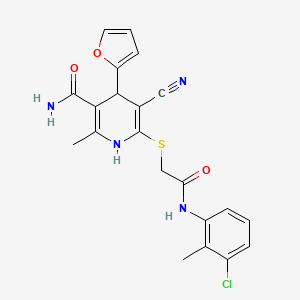
6-((2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemically synthesized molecules that exhibit significant interest due to their potential applications in fields like materials science, pharmacology, and organic chemistry. Such compounds are often explored for their unique chemical properties and potential biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, including three-component reactions, condensations, and cyclizations. For instance, Jayarajan et al. (2019) describe the water-mediated synthesis of related compounds using a three-component reaction, showcasing the methodology for creating complex molecules in an efficient manner (Jayarajan et al., 2019).
Molecular Structure Analysis
X-ray diffraction techniques and computational chemistry methods, including density functional theory (DFT) calculations, are commonly used to analyze the molecular structure of synthesized compounds. These methods provide insights into the compounds' geometries, electronic structures, and potential non-linear optical (NLO) properties, as detailed by Jayarajan et al. (2019) (Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be explored through various reactions, including their potential for forming derivatives through reactions with different chemical agents. Bakhite et al. (2023) discuss the reaction of similar compounds with 2-chloroacetamide or its N-aryl derivatives, leading to various N-aryl derivatives and cyclization into their isomers (Bakhite et al., 2023).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the applications and handling of these compounds. The crystal structures, as determined by single-crystal X-ray diffraction techniques, provide detailed insights into the arrangement of molecules and their potential interactions in the solid state.
Chemical Properties Analysis
Chemical properties such as acidity, basicity, reactivity with various chemical agents, and stability under different conditions are essential for predicting the behavior of these compounds in chemical reactions and potential applications. The antimicrobial activity screening, as described by Kolisnyk et al. (2015), indicates that these compounds exhibit significant activity against certain strains of microorganisms, hinting at their chemical reactivity and biological relevance (Kolisnyk et al., 2015).
科学的研究の応用
Synthesis and Structural Characterization
- Versatile Synthesis Approaches: Research has demonstrated the synthesis of structurally similar compounds using the Gewald reaction and other synthesis techniques. These methods involve condensation reactions and treatment with various reagents to yield novel compounds with potential biological activities (Arora et al., 2013).
- Characterization Techniques: The synthesized compounds are characterized using techniques such as IR, 1H NMR, and mass spectral data. This comprehensive characterization ensures the identification of the desired compounds and their structural integrity (Arora et al., 2013).
Potential Biological Activities
- Antimicrobial Activity: Some studies have focused on the antimicrobial properties of these compounds. For example, novel Schiff bases derived from similar chemical structures have been screened for antimicrobial activity, showing promise against various microbial strains (Arora et al., 2013).
- Antiprotozoal Agents: Compounds with structural similarities have been synthesized and evaluated for their antiprotozoal activity, demonstrating significant potential in treating diseases caused by protozoal pathogens (Ismail et al., 2004).
Advanced Applications
- Non-Linear Optical (NLO) Properties and Molecular Docking: Research has extended into the computational domain, where synthesized compounds have been studied for their non-linear optical properties and interactions with biological targets through molecular docking studies. This indicates their potential in the development of novel materials and therapeutic agents (Jayarajan et al., 2019).
特性
IUPAC Name |
6-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-11-14(22)5-3-6-15(11)26-17(27)10-30-21-13(9-23)19(16-7-4-8-29-16)18(20(24)28)12(2)25-21/h3-8,19,25H,10H2,1-2H3,(H2,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOXAWBNISLERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)N)C3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

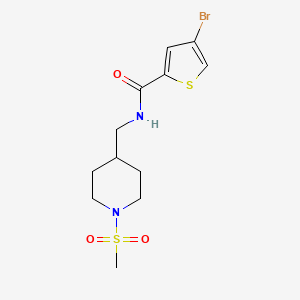
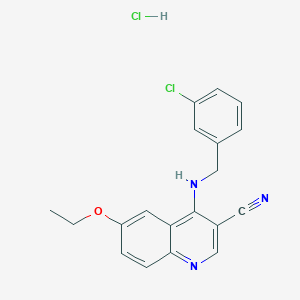
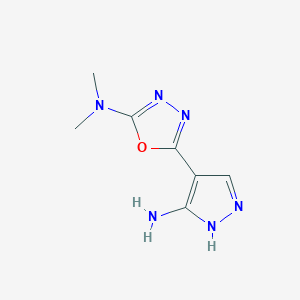
![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)
![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)
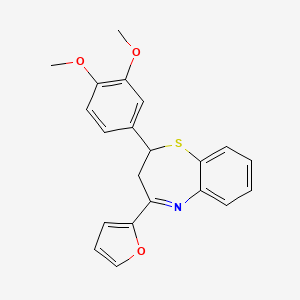

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)
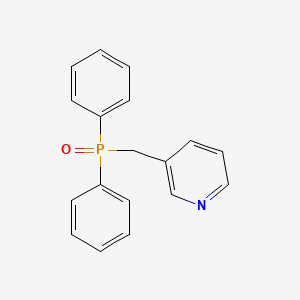
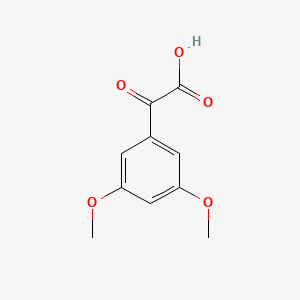

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide](/img/structure/B2497960.png)

